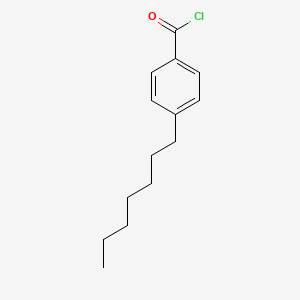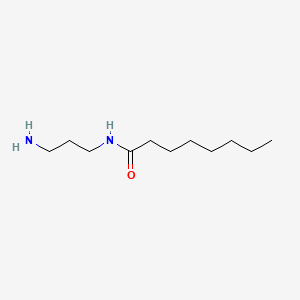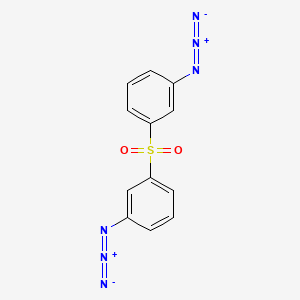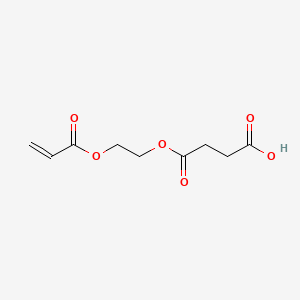
3-Aminobenzene-1,2-diol
概要
説明
3-アミノカテコールは、3-アミノ-1,2-ベンゼンジオールとしても知られており、分子式がC6H7NO2の有機化合物です。これはカテコールの誘導体であり、ベンゼン環の3位にアミノ基が結合しています。 この化合物は、さまざまな化学プロセスにおける合成中間体としての役割で注目されています .
科学的研究の応用
3-Aminocatechol has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the production of vicinal diols and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
準備方法
合成経路と反応条件: 3-アミノカテコールは、いくつかの方法で合成することができます。一般的な方法の1つは、カテコールのニトロ化に続いて還元を行うことです。 別の方法は、進化したビフェニルジオキシゲナーゼとジヒドロジオールデヒドロゲナーゼ遺伝子を発現する組換え大腸菌細胞を使用して、複素環、アミノ、またはカルボキシル基を持つアレーンをビシナルジオールに変換することです .
工業生産方法: 3-アミノカテコールの工業生産は、通常、カテコールのニトロ化に続いて触媒水素化を行うことで行われます。 この方法は、その効率性と高収率のために好まれています .
3. 化学反応解析
反応の種類: 3-アミノカテコールは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: それは、キノンを形成するために酸化することができます。
還元: 還元反応によって、さまざまなアミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過ヨウ素酸ナトリウム(NaIO4)と過酸化水素(H2O2)があります。
還元: 炭素担持パラジウム(Pd/C)を使用した触媒水素化は、一般的な方法です。
主な生成物:
酸化: キノンを生成します。
還元: さまざまなアミンを生成します。
4. 科学研究への応用
3-アミノカテコールは、科学研究において幅広い用途を持っています。
化学反応の分析
Types of Reactions: 3-Aminocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium periodate (NaIO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are often used.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields various amines.
Substitution: Results in halogenated or nitrated derivatives.
作用機序
3-アミノカテコールの作用機序は、さまざまな分子標的と経路との相互作用を伴います。それは、カテコールオキシダーゼなどの酵素の基質として作用し、反応性のキノンを生成することができます。 これらのキノンはさらに架橋反応に参加し、化合物の接着特性に寄与しています .
類似の化合物:
カテコール: アミノ基がありません。そのため、特定の置換反応では反応性が低くなります。
4-アミノカテコール: 同じ構造をしていますが、アミノ基が4位に結合しています。そのため、反応性と用途が異なります.
3-ヒドロキシアミノフェノール: ヒドロキシルアミン基のために、類似の反応を起こしますが、異なる特性を持つ関連する化合物です.
独自性: 3-アミノカテコールは、ヒドロキシル基とアミノ基のユニークな組み合わせにより、幅広い化学反応に参加することができ、合成化学における汎用性の高い中間体となっています .
類似化合物との比較
Catechol: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Aminocatechol: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.
3-Hydroxylaminophenol: Another related compound that undergoes similar reactions but has distinct properties due to the hydroxylamine group.
Uniqueness: 3-Aminocatechol’s unique combination of hydroxyl and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
3-aminobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBKJKDRMRAZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151663 | |
| Record name | Benzenediol, amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117001-65-7, 20734-66-1 | |
| Record name | Benzenediol, amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediol, amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,2-benzenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














